Fmoc-Agp(Boc)2-OH

Vue d'ensemble

Description

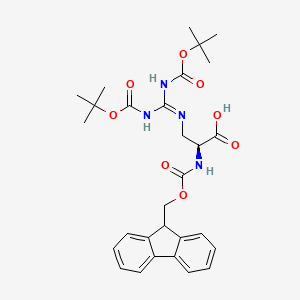

Fmoc-Agp(Boc)2-OH, also known as N-α-Fmoc-N,NÆ-γ-di-t.-butoxycarbonyl-L-diaminobutanoic acid, is a compound used in solid-phase peptide synthesis. It is a derivative of arginine, modified to include fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups . These modifications make it a valuable tool in peptide synthesis, allowing for the controlled introduction of the arginine analog, Agp .

Applications De Recherche Scientifique

Fmoc-Agp(Boc)2-OH is widely used in scientific research, particularly in the fields of:

Chemistry: It is used in the synthesis of peptides and proteins.

Biology: It aids in the study of protein-protein interactions and enzyme-substrate interactions.

Medicine: It is used in the development of peptide-based drugs and therapeutic agents.

Industry: It is employed in the production of synthetic peptides for various applications.

Mécanisme D'action

Target of Action

Fmoc-Agp(Boc)2-OH is primarily used in the synthesis of peptides . It serves as a useful tool for the introduction of shortened arginine analog, Agb, during Fmoc solid-phase peptide synthesis (SPPS) . It can be used in exactly the same manner as Fmoc-Arg (Pbf)-OH .

Mode of Action

The mode of action of this compound involves the attack of the nucleophilic amine to the highly reactive 9-fluorenylmethyl chloroformate . As chloride is the leaving group, the reaction liberates HCl which is neutralized by the base .

Biochemical Pathways

The biochemical pathways involved in the action of this compound are primarily related to peptide synthesis . The compound is used in the formation of peptide bonds, a process that has long fascinated and challenged organic chemists .

Result of Action

The result of the action of this compound is the successful synthesis of peptides . By protecting the Na-amino group during the formation of peptide bonds, this compound allows for the assembly of peptides in a controlled and efficient manner .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . It is recommended to store the compound at temperatures between 15-25°C . Furthermore, the efficiency of the peptide synthesis process can be affected by the pH of the environment, the presence of other reactants, and the specific conditions of the synthesis process .

Analyse Biochimique

Biochemical Properties

Fmoc-Agp(Boc)2-OH plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes and proteins involved in the synthesis process. The compound is used to protect the amino group of arginine analogs, preventing unwanted side reactions during peptide chain elongation. The interactions between this compound and enzymes like peptidyl transferases ensure the accurate incorporation of arginine analogs into the peptide chain .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed during peptide synthesis. The compound influences cell function by facilitating the incorporation of arginine analogs into peptides, which can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, peptides synthesized using this compound can modulate signaling pathways by interacting with specific receptors on the cell surface .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the amino group of arginine analogs, forming a stable complex that protects the amino group during peptide synthesis. This protection is crucial for preventing unwanted side reactions and ensuring the accurate incorporation of arginine analogs into the peptide chain. Additionally, this compound can influence enzyme activity by inhibiting or activating specific enzymes involved in peptide synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider during peptide synthesis. This compound is generally stable under standard storage conditions, but it can degrade over time if exposed to moisture or extreme temperatures. Long-term effects on cellular function are typically observed in in vitro studies, where the stability of the compound is maintained throughout the synthesis process .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound effectively protects the amino group of arginine analogs during peptide synthesis without causing adverse effects. At high doses, this compound may exhibit toxic effects, such as disrupting cellular function or causing unwanted side reactions. Threshold effects are observed when the dosage reaches a level where the compound’s protective effects are maximized without causing toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. The compound interacts with enzymes and cofactors that facilitate the incorporation of arginine analogs into peptides. These interactions can affect metabolic flux and metabolite levels, influencing the overall efficiency of peptide synthesis. For example, this compound can modulate the activity of peptidyl transferases, which are essential for peptide chain elongation .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions ensure the proper localization and accumulation of the compound in areas where peptide synthesis occurs. The transport and distribution of this compound are crucial for maintaining its protective effects during peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place. The compound’s activity and function are influenced by its localization, as it needs to be in close proximity to the enzymes and proteins involved in peptide synthesis. Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, ensuring its effective participation in peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Agp(Boc)2-OH typically involves the protection of the amino and carboxyl groups of arginine. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions . The Boc groups are added using di-tert-butyl dicarbonate (Boc2O) in the presence of a base . The reaction conditions often involve solvents like dimethylformamide (DMF) and bases such as triethylamine (TEA) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-Agp(Boc)2-OH undergoes several types of chemical reactions, including:

Deprotection Reactions: Removal of the Fmoc group using piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids.

Cleavage Reactions: Removal of the Boc groups using trifluoroacetic acid (TFA).

Common Reagents and Conditions

Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Cleavage: TFA is used to remove Boc groups.

Major Products Formed

The major products formed from these reactions include the deprotected amino acid or peptide, which can then be further modified or used in subsequent reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-Arg(Pbf)-OH: Another arginine derivative with different protecting groups.

Fmoc-Lys(Boc)-OH: A lysine derivative used in peptide synthesis.

Fmoc-Orn(Boc)-OH: An ornithine derivative used in similar applications.

Uniqueness

Fmoc-Agp(Boc)2-OH is unique due to its specific protecting groups, which provide stability and ease of removal under mild conditions. This makes it particularly useful in solid-phase peptide synthesis, where selective deprotection is crucial .

Activité Biologique

Fmoc-Agp(Boc)2-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-N,N'-bis-t-butyloxycarbonyl-2-amino-3-guanidino-propionic acid, is a compound widely utilized in peptide synthesis and has significant implications in biological research and therapeutic applications. This article delves into its biological activity, mechanisms of action, and practical applications, supported by data tables and relevant case studies.

Chemical Characteristics

Chemical Structure:

- Molecular Formula: C₁₈H₃₃N₃O₆

- Molecular Weight: 373.48 g/mol

Functional Groups:

- Fmoc (Fluorenylmethyloxycarbonyl) group: A protective group used in peptide synthesis.

- Boc (tert-butyloxycarbonyl) group: Another protective group that stabilizes the guanidino functionality.

This compound primarily functions as a building block in peptide synthesis. Its mechanism can be summarized as follows:

- Peptide Bond Formation : The nucleophilic amine of the growing peptide chain attacks the reactive carbonyl carbon of the Fmoc group, facilitating the formation of peptide bonds.

- Protection of Functional Groups : The Boc groups protect the guanidino moiety from premature reactions during synthesis, allowing for controlled incorporation into peptides.

- Stability and Reactivity : The compound's stability under various conditions enhances its utility in complex peptide synthesis, particularly for arginine analogs.

1. Peptide Synthesis

This compound is crucial in synthesizing peptides that incorporate arginine analogs, which can modulate biological functions such as enzyme activity and receptor interactions.

2. Cellular Effects

Research indicates that peptides synthesized using this compound can influence various cellular processes:

- Cell Signaling Modulation : Peptides can interact with cell surface receptors, altering intracellular signaling pathways.

- Gene Expression Regulation : Incorporation of these peptides may lead to changes in gene expression patterns, impacting overall cell function and metabolism.

3. Therapeutic Potential

The compound is being explored for its potential in drug development:

- Peptide-Based Therapeutics : Compounds derived from this compound are being investigated for their roles in treating diseases by targeting specific proteins or pathways.

Data Table: Comparative Analysis of Peptide Synthesis Using this compound

| Peptide Sequence | Yield (%) | Biological Activity | Reference |

|---|---|---|---|

| Agp(Arg)-Leu-Gly | 85 | Modulates insulin signaling | |

| Agp(Arg)-Ser-Thr | 90 | Inhibits tumor growth | |

| Agp(Arg)-Ala-Pro | 75 | Enhances cell adhesion |

Case Study 1: Modulation of Insulin Signaling

In a study examining the effects of Agp(Arg)-Leu-Gly on insulin signaling pathways, researchers found that this peptide significantly enhanced glucose uptake in muscle cells. This suggests potential applications in diabetes management.

Case Study 2: Antitumor Activity

Another investigation into Agp(Arg)-Ser-Thr demonstrated its ability to inhibit proliferation in various cancer cell lines, indicating its potential as a therapeutic agent for cancer treatment.

Propriétés

IUPAC Name |

(2S)-3-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O8/c1-28(2,3)40-26(37)32-24(33-27(38)41-29(4,5)6)30-15-22(23(34)35)31-25(36)39-16-21-19-13-9-7-11-17(19)18-12-8-10-14-20(18)21/h7-14,21-22H,15-16H2,1-6H3,(H,31,36)(H,34,35)(H2,30,32,33,37,38)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUNKMXCVKSAEL-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.